Tris(acetonitrile)cyclopentadienylruthenium(II)

Description

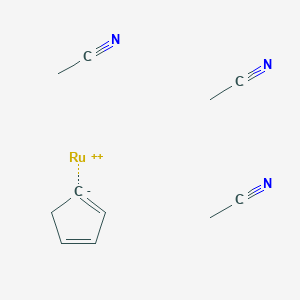

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate is an organoruthenium compound with the formula [(C5H5)Ru(NCCH3)3]PF6. It is a yellow-brown solid that is soluble in polar organic solvents. This compound is used as a homogeneous catalyst in organic synthesis, enabling various chemical reactions such as C-C bond formation and cycloadditions .

Properties

Molecular Formula |

C11H14N3Ru+ |

|---|---|

Molecular Weight |

289.3 g/mol |

IUPAC Name |

acetonitrile;cyclopenta-1,3-diene;ruthenium(2+) |

InChI |

InChI=1S/C5H5.3C2H3N.Ru/c1-2-4-5-3-1;3*1-2-3;/h1-3H,4H2;3*1H3;/q-1;;;;+2 |

InChI Key |

SNPVADDEKJZOAB-UHFFFAOYSA-N |

Canonical SMILES |

CC#N.CC#N.CC#N.C1C=CC=[C-]1.[Ru+2] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate involves two main steps starting from the (benzene)ruthenium dichloride dimer. In the first step, the cyclopentadienyl (Cp) group is installed using cyclopentadienylthallium: [ [(C6H6)RuCl2]2 + 2 TlCp + 2 NH4PF6 → 2 [Cp(C6H6)Ru]PF6 + 2 TlCl + 2 NH4Cl ] In the second step, photochemical displacement of the benzene ligand occurs, which is replaced by three equivalents of acetonitrile (MeCN): [ [Cp(C6H6)Ru]PF6 + 3 MeCN → [CpRu(NCMe)3]PF6 + C6H6 ] This method provides a straightforward route to obtain the desired compound .

Chemical Reactions Analysis

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate undergoes various types of reactions, including:

Oxidation: It can participate in oxidation reactions, often facilitated by its ruthenium center.

Reduction: The compound can also be involved in reduction reactions.

Substitution: Ligand substitution reactions are common, where the acetonitrile ligands can be replaced by other ligands.

Catalysis: It acts as a catalyst in regioselective and stereoselective dehydrative allylation of nucleophiles, O-H insertion and condensation reactions, hydrosilylation, decarboxylative allylic etherification, and Claisen rearrangement of unactivated allyl vinyl ethers

Scientific Research Applications

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate has a wide range of applications in scientific research:

Biology: The compound’s catalytic properties can be utilized in biochemical research for the synthesis of complex molecules.

Industry: It is used in industrial processes for the production of fine chemicals and materials

Mechanism of Action

The mechanism of action of Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate involves its role as a catalyst. The cyclopentadienyl ligand (Cp) is bonded in an η5 manner to the Ru(II) center, which facilitates various catalytic processes. The compound enables C-C bond formation and promotes cycloadditions by providing a stable environment for the reaction intermediates .

Comparison with Similar Compounds

Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate can be compared with other similar compounds, such as:

Pentamethylcyclopentadienyltris(acetonitrile)ruthenium(II) hexafluorophosphate: This compound has a similar structure but with methyl groups on the cyclopentadienyl ring, which can affect its reactivity and catalytic properties.

Bis(cyclopentadienyl)cobalt(III) hexafluorophosphate: This cobalt-based compound has similar catalytic applications but differs in its metal center and specific reactivity.

Tris(2,2′-bipyridine)ruthenium(II) hexafluorophosphate: Another ruthenium-based compound with different ligands, used in photochemical applications.

These comparisons highlight the unique properties of Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate, particularly its versatility and effectiveness as a catalyst in various chemical reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.